5-Methyl-1H-indazole-3-carbonitrile
Overview
Description
5-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound with the molecular formula C9H7N3. It belongs to the indazole family, which is known for its significant biological and pharmacological properties. This compound is characterized by a fused benzene and pyrazole ring system, with a methyl group at the 5-position and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyanoacetophenone with hydrazine hydrate under acidic conditions, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of 5-methyl-1H-indazole-3-carboxylic acid.
Reduction: Formation of 5-methyl-1H-indazole-3-amine.
Substitution: Formation of various substituted indazole derivatives depending on the reagent used.
Scientific Research Applications
5-Methyl-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Indazole-3-carbonitrile: Lacks the methyl group at the 5-position, which can affect its biological activity and chemical reactivity.
5-Methyl-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group, leading to different chemical properties and applications.
5-Methyl-1H-indazole-3-amine: Formed by the reduction of the cyano group to an amine group, with distinct biological activities.
Uniqueness: 5-Methyl-1H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-1H-indazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOFOVLVZXTXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659469 | |
Record name | 5-Methyl-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-83-1 | |
Record name | 5-Methyl-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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